2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Catalog No.
S6654913
CAS No.
1261972-13-7
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloro-5-methylphenyl)pyridin-3-ol

CAS Number

1261972-13-7

Product Name

2-(3-Chloro-5-methylphenyl)pyridin-3-ol

IUPAC Name

2-(3-chloro-5-methylphenyl)pyridin-3-ol

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c1-8-5-9(7-10(13)6-8)12-11(15)3-2-4-14-12/h2-7,15H,1H3

InChI Key

WHNYJNHKOVKYJE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)O

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)O

The compound 2-(3-Chloro-5-methylphenyl)pyridin-3-ol is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a hydroxyl group and a chlorinated aromatic moiety. Its molecular formula is C12H10ClNC_{12}H_{10}ClN, and it features a hydroxyl group (-OH) at the 3-position of the pyridine ring, along with a 3-chloro-5-methylphenyl substituent. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, owing to its unique structural properties.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Substitution Reactions: The chlorine atom on the aromatic ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Formation of Esters: The hydroxyl group can react with carboxylic acids to form esters, which may enhance its biological activity.

These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for further functionalization.

Research indicates that compounds similar to 2-(3-Chloro-5-methylphenyl)pyridin-3-ol exhibit various biological activities, including antibacterial and antifungal properties. For instance, derivatives of pyridinols have been shown to possess inhibitory effects against methicillin-resistant Staphylococcus aureus. Furthermore, studies suggest that modifications in the structure can lead to enhanced potency against specific bacterial strains, making it a candidate for further pharmacological exploration .

The synthesis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol can be achieved through multiple pathways:

  • Direct Substitution: Starting from 2-hydroxypyridine, chlorination followed by substitution with 3-chloro-5-methylphenyl compounds can yield the target compound.
  • Multi-step Synthesis: A more complex route may involve synthesizing intermediates such as 3-chloro-5-methylphenol and then coupling it with pyridine derivatives under controlled conditions .

These methods emphasize the adaptability of synthetic strategies in obtaining this compound.

2-(3-Chloro-5-methylphenyl)pyridin-3-ol has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibacterial agents.
  • Agrochemicals: The compound could be utilized in crop protection formulations due to its herbicidal properties.

Its unique structure allows for modifications that could enhance efficacy and reduce toxicity in various applications.

Interaction studies involving 2-(3-Chloro-5-methylphenyl)pyridin-3-ol focus on its binding affinity and activity against specific biological targets. Research indicates that modifications to the pyridine ring or substituents can significantly alter interaction profiles with enzymes or receptors, suggesting avenues for optimizing therapeutic effects . Understanding these interactions is crucial for developing effective drugs based on this scaffold.

Several compounds share structural similarities with 2-(3-Chloro-5-methylphenyl)pyridin-3-ol. These include:

  • 2-Chloro-pyridin-3-ol
    • Similarity: Contains a hydroxypyridine structure but lacks the aromatic chlorinated substituent.
    • Unique Aspect: More polar due to the absence of bulky groups.
  • 6-(3-Chloro-5-methylphenyl)pyridin-3-ol
    • Similarity: Contains both a pyridine ring and chlorinated phenyl group.
    • Unique Aspect: Different positioning of the substituent alters biological activity.
  • 4-(3-Chloro-5-trifluoromethyl)pyridin
    • Similarity: Features a chlorinated aromatic ring but differs in functional groups.
    • Unique Aspect: Enhanced lipophilicity due to trifluoromethyl group.

These comparisons illustrate how variations in substituents and their positions can lead to distinct chemical properties and biological activities, underscoring the uniqueness of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol within this class of compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.0450916 g/mol

Monoisotopic Mass

219.0450916 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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